molecular formula C19H15ClN6OS B2841247 N-(2-chlorobenzyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891107-74-7

N-(2-chlorobenzyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2841247
CAS No.: 891107-74-7
M. Wt: 410.88
InChI Key: BJVLMKDRIHXGPP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15ClN6OS and its molecular weight is 410.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound N-(2-chlorobenzyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is related to various synthesized heterocyclic compounds that have been explored for their potential applications in medicinal chemistry and material science. For instance, the synthesis and insecticidal assessment of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, demonstrate the utility of such compounds in agricultural applications (Fadda et al., 2017). Similarly, the synthesis and biological assessment of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle highlights the diverse biological properties of these compounds (Karpina et al., 2019).

Molecular Docking and Biological Screening

The compound is structurally related to triazolopyridine and pyridotriazine derivatives, which have been synthesized and screened for their antimicrobial and antioxidant activities. For example, the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives show moderate to good binding energies on target proteins, indicating potential therapeutic applications (Flefel et al., 2018).

Antimicrobial Evaluation

Related compounds, such as new thienopyrimidine derivatives, have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of these chemical frameworks in developing new antimicrobial agents (Bhuiyan et al., 2006).

Potential Antiasthma Agents

Triazolopyridine derivatives have been prepared and found to be active as mediator release inhibitors, suggesting their use as potential antiasthma agents. The synthesis process and structure-activity evaluation of these compounds highlight their pharmacological significance (Medwid et al., 1990).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c20-15-6-2-1-4-13(15)11-22-18(27)12-28-19-24-23-17-8-7-16(25-26(17)19)14-5-3-9-21-10-14/h1-10H,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVLMKDRIHXGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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